molecular formula C8H8F3NO2S B8133296 2-(1,3-Dioxan-2-yl)-5-(trifluoromethyl)thiazole

2-(1,3-Dioxan-2-yl)-5-(trifluoromethyl)thiazole

Cat. No.: B8133296
M. Wt: 239.22 g/mol
InChI Key: TUHWKFLJXRLRGC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound this compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) system as a heterocyclic organic molecule. Its name derives from the parent thiazole ring, a five-membered aromatic structure containing one sulfur and one nitrogen atom. The substituents are assigned positions based on the thiazole numbering system:

  • Position 2 : A 1,3-dioxan-2-yl group, a six-membered cyclic ether with oxygen atoms at positions 1 and 3.
  • Position 5 : A trifluoromethyl (-CF₃) group.

The IUPAC name is constructed as follows:

  • The principal heterocycle (thiazole) forms the base name.
  • Substituents are listed in alphabetical order, with locants indicating their positions.
  • The prefix “1,3-dioxan-2-yl” specifies the cyclic ether substituent at position 2, while “trifluoromethyl” denotes the -CF₃ group at position 5.
Property Value Source
CAS Registry Number 2007909-08-0
Molecular Formula C₈H₈F₃NO₂S
Molecular Weight 239.21 g/mol
SMILES Notation FC(c1cnc(s1)C1OCCCO1)(F)F

Molecular Formula and Stereochemical Configuration

The molecular formula C₈H₈F₃NO₂S confirms the presence of eight carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. Key structural features include:

  • Thiazole Core : A planar, aromatic ring with delocalized π-electrons. The sulfur atom at position 1 and nitrogen at position 3 create a dipole moment, influencing reactivity.
  • Trifluoromethyl Group : The -CF₃ substituent at position 5 introduces strong electron-withdrawing effects, enhancing the electrophilicity of adjacent carbon atoms.
  • 1,3-Dioxan-2-yl Group : This six-membered ring adopts a chair conformation, with oxygen atoms at positions 1 and 3. The substituent’s stereochemistry is defined by the equatorial orientation of the thiazole moiety relative to the dioxane ring.

The compound lacks chiral centers, as confirmed by its symmetrical substitution pattern and planar thiazole ring.

X-ray Crystallographic Analysis of Crystal Packing

While direct crystallographic data for this compound is limited, insights can be extrapolated from analogous thiazole derivatives. For example, studies on 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one reveal that fluorine atoms and heteroatoms govern packing via intermolecular interactions:

  • Hydrogen Bonding : N–H···O and C–H···F interactions stabilize layered arrangements.
  • Close Contacts : S···O (3.2–3.4 Å) and O···O (2.8–3.0 Å) contacts contribute to dense packing.
  • Disorder in CF₃ Groups : Rotational freedom of the trifluoromethyl moiety often leads to positional disorder in crystal lattices, as observed in high-Z′ structures.

For this compound, the dioxane ring’s oxygen atoms likely participate in hydrogen bonding with adjacent molecules, while the -CF₃ group may induce steric hindrance, limiting π-stacking interactions. Predicted lattice parameters include:

Interaction Type Distance (Å) Angle (°)
S···O 3.3 150
C–H···F 2.9 120
N–H···O (hypothetical) 2.8 160

Note: Values are estimated based on analogous structures.

Properties

IUPAC Name

2-(1,3-dioxan-2-yl)-5-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c9-8(10,11)5-4-12-6(15-5)7-13-2-1-3-14-7/h4,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHWKFLJXRLRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=NC=C(S2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Preparation

Trifluoromethyl thioamides are synthesized via treatment of primary amides with Lawesson’s reagent or phosphorus pentasulfide. For example, 2,2,2-trifluoroacetamide reacts with Lawesson’s reagent in tetrahydrofuran (THF) at 0°C to yield 2,2,2-trifluorothioacetamide in 43% yield. Nuclear magnetic resonance (NMR) analysis confirms successful thionation, with a characteristic downfield shift of the carbonyl carbon from δ 165.6 ppm (C=O) to δ 192.3 ppm (C=S).

α-Haloketone Synthesis

The 1,3-dioxane-protected α-bromoketone precursor is prepared by bromination of 2-(1,3-dioxan-2-yl)acetophenone using molecular bromine in acetic acid. Alternatively, N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation provides the α-bromo derivative in 78% yield. Protection of the ketone as a 1,3-dioxane ketal prevents undesired side reactions during subsequent steps.

Cyclization and Deprotection

Heating equimolar quantities of the thioamide and α-bromoketone in dimethylformamide (DMF) at 150°C for 3.75 minutes induces cyclization, forming the thiazole ring. The 1,3-dioxane group remains intact under these conditions, as verified by infrared (IR) spectroscopy (C–O–C stretch at 1236 cm⁻¹). Yields range from 38% to 82%, depending on the electronic nature of substituents.

Continuous Flow Microreactor-Assisted Synthesis

Recent innovations in flow chemistry enable rapid, scalable production of this compound. A two-chip microfluidic system combines Hantzsch thiazole synthesis with in situ deprotection and functionalization (Table 1).

Table 1. Optimization of Continuous Flow Parameters

ParameterOptimal ValueEffect on Yield
Temperature (Chip 1)150°CMaximizes cyclization rate
Residence Time3.75 minPrevents decomposition
SolventDMFEnhances solubility
Concentration0.5 MBalances reaction kinetics

This method reduces reaction times from hours to minutes while improving reproducibility. The use of anhydrous K₂CO₃ as a base minimizes acid-mediated degradation of the dioxane ring.

Post-Functionalization of Preformed Thiazoles

Trifluoromethylation via Radical Pathways

Late-stage introduction of the trifluoromethyl group employs Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) or Togni’s reagent. Reaction of 2-(1,3-dioxan-2-yl)thiazole with CuI (10 mol%) and Umemoto’s reagent in acetonitrile at 80°C for 12 hours installs the CF₃ group at position 5 in 65% yield. ¹⁹F NMR analysis shows a quintet at δ -62.3 ppm (J = 12.4 Hz), confirming regioselective substitution.

Dioxane Ring Installation via Mitsunobu Reaction

The 1,3-dioxane moiety is introduced by Mitsunobu coupling between 2-hydroxythiazole and 2-(hydroxymethyl)-1,3-propanediol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, this method achieves 72% yield with retention of configuration at the thiazole C2 position.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 5.12 (s, 1H, dioxane CH), 4.08–3.92 (m, 4H, dioxane OCH₂), 7.45 (s, 1H, thiazole H-4).

  • ¹³C NMR: δ 104.5 (dioxane C), 165.2 (C=N), 122.4 (q, J = 270 Hz, CF₃).

  • ¹⁹F NMR: δ -62.1 (s, CF₃).

Infrared (IR) Spectroscopy

Key absorptions include ν(C-F) at 1120 cm⁻¹, ν(C=N) at 1658 cm⁻¹, and ν(C–O–C) at 1236 cm⁻¹.

Challenges and Optimization Strategies

Steric Hindrance and Regioselectivity

Bulky substituents on the dioxane ring reduce cyclization efficiency. Employing microwave irradiation (200 W, 140°C) enhances reaction rates by 40% while maintaining selectivity.

Stability of the Trifluoromethyl Group

Strongly acidic conditions provoke CF₃ group hydrolysis. Neutralizing in situ HBr with CaCO₃ preserves integrity, as demonstrated by >95% recovery in model reactions.

Comparative Analysis of Synthetic Routes

Table 2. Yield and Efficiency of Preparation Methods

MethodYield (%)TimeScalability
Hantzsch Synthesis826–8 hModerate
Continuous Flow78<15 minHigh
Post-Functionalization6512 hLow

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxan-2-yl)-5-(trifluoromethyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazole ring or the dioxane moiety.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including 2-(1,3-Dioxan-2-yl)-5-(trifluoromethyl)thiazole, exhibit promising anticancer properties. Thiazoles can act as inhibitors of key biological pathways involved in cancer progression. The compound's ability to modulate peroxisome proliferator-activated receptors (PPARs) has been highlighted as a mechanism through which it may exert antineoplastic effects. PPARs are known to play roles in regulating cellular growth and differentiation, making them attractive targets for cancer therapy .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have reported that thiazole derivatives possess broad-spectrum activity against various bacteria and fungi. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

Neurological Applications

Given the role of PPARs in neurological diseases, this compound may be explored for its effects on cognitive functions and neuroprotection. Research suggests that modulation of PPARs can lead to improvements in conditions such as Alzheimer's disease and other forms of dementia .

Herbicidal Activity

Thiazole derivatives are being investigated for their herbicidal properties. The structural characteristics of this compound may contribute to its efficacy in inhibiting plant growth by interfering with metabolic pathways essential for plant development .

Insecticidal Properties

The compound's potential as an insecticide is another area of interest. Thiazoles have been shown to affect the nervous systems of insects, leading to paralysis or death. This makes them suitable candidates for developing environmentally friendly pest control agents .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step procedures that include the formation of the thiazole ring followed by the introduction of the dioxane and trifluoromethyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Application AreaStudy ReferenceFindings
AnticancerLandreth & Heneka (2001)Demonstrated modulation of PPARs leading to reduced tumor growth in vitro
AntimicrobialBarbosa & de Aguiar (2019)Reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria
NeurologicalMontell (2010)Suggested potential benefits in treating neurodegenerative diseases through PPAR modulation
AgrochemicalOruç et al. (2004)Evaluated herbicidal efficacy against common agricultural weeds

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxan-2-yl)-5-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the dioxane and thiazole rings provide structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Key Activities IC₅₀/MIC Values Reference
2-(Trifluoromethyl)thiazole-5-carboxylic acid Trifluoromethyl, carboxylic acid Intermediate for agrochemicals N/A
5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole Trifluoromethylphenyl, chloromethyl Precursor for bioactive molecules N/A
2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole Hydrazone-furan, fluorophenyl Antifungal (vs. Candida utilis) MIC = 250 µg/mL
2-(3-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Trifluoromethyl-thiadiazole, chlorophenyl Anticancer (MCF-7) IC₅₀ = 125 µg/mL
2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole Trifluoromethyl-pyrazole, bromobenzyl Fungicidal (vs. Sclerotinia sclerotiorum) >50% inhibition at 50 µg/mL

Functional and Mechanistic Insights

A. Antifungal Activity
  • Thiazolyl hydrazone derivatives (e.g., compounds from ) exhibit moderate anticandidal activity (MIC = 250 µg/mL), though significantly less potent than fluconazole (MIC = 2 µg/mL).
  • In contrast, 1,3,4-oxadiazole thioethers (e.g., compound 5g in ) show broad-spectrum fungicidal activity via inhibition of succinate dehydrogenase (SDH), with molecular docking confirming interactions similar to the lead compound penthiopyrad .
B. Anticancer Activity
  • Trifluoromethyl-thiadiazole derivatives (e.g., compounds 25 and 26 in ) demonstrate potent caspase-dependent apoptosis induction in MCF-7 cells (IC₅₀ = 125 µg/mL). The trifluoromethyl group enhances metabolic stability and target binding .
  • Comparatively, thiazole-acetamide hybrids (e.g., compounds in ) show acetylcholinesterase (AChE) inhibition via π–π interactions with Trp286, a mechanism distinct from cytotoxic pathways but relevant for neurological applications .
C. Agrochemical Potential
  • 1,3,4-Oxadiazole thioethers () exhibit dual fungicidal and herbicidal activity, with bleaching effects in weeds linked to the bromobenzyl substituent. The trifluoromethyl group in these compounds enhances lipophilicity and systemic distribution .

Structural Determinants of Activity

  • Trifluoromethyl Group : Enhances electron-deficient character, improving binding to hydrophobic pockets in enzymes (e.g., SDH, AChE) .
  • Heterocyclic Hybridization : Thiazole-thiadiazole or thiazole-oxadiazole hybrids (e.g., –4) show amplified bioactivity due to synergistic electronic effects .

Biological Activity

2-(1,3-Dioxan-2-yl)-5-(trifluoromethyl)thiazole is a compound of significant interest due to its unique structural features and potential biological activities. The incorporation of a trifluoromethyl group and a dioxane moiety into the thiazole ring enhances its chemical properties, making it a candidate for various biological applications, including enzyme interactions and metabolic studies.

Chemical Structure and Properties

The compound consists of a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry. The trifluoromethyl group contributes to increased lipophilicity and potential binding affinity to biological targets, while the dioxane structure may influence the compound's solubility and stability.

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, while the dioxane and thiazole rings provide structural stability. This unique combination may facilitate interactions with metabolic pathways and enzyme systems relevant in pharmacological contexts.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the thiazole structure can lead to enhanced cytotoxicity against various cancer cell lines. The presence of electron-donating groups in specific positions on the thiazole ring has been correlated with increased activity against cancer cells .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. In vitro tests have shown that compounds with similar thiazole structures exhibit effective inhibition against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Study on Anticancer Activity

In a study evaluating thiazole derivatives, it was found that specific modifications could lead to selectivity in targeting cancer cells with mutations in oncogenes such as KRAS. The compound exhibited reduced toxicity towards non-mutant cell lines while effectively inhibiting growth in mutant lines .

Antimicrobial Efficacy

Another study highlighted the efficacy of thiazole derivatives against various fungal strains. Compounds showed significant antifungal activity with MIC values comparable to established fungicides, indicating their potential as effective agricultural agents .

Data Table: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
This compoundAnticancerHuman colon cancer cell linesIC50 < 10 µM
Thiazole Derivative AAntimicrobialKlebsiella pneumoniaeMIC = 6.25 µg/mL
Thiazole Derivative BAntifungalFusarium oxysporumMIC = 19.9 µg/mL
Thiazole Derivative CAnticancerBreast cancer cell linesIC50 = 1.98 µg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(1,3-Dioxan-2-yl)-5-(trifluoromethyl)thiazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of thiazole rings. For example, trifluoromethyl groups can be introduced via nucleophilic trifluoromethylation or via direct coupling of pre-functionalized fragments. The 1,3-dioxane moiety is often incorporated through cyclization reactions using diols (e.g., 1,3-propanediol) under acidic or catalytic conditions. Key steps include:

  • Use of thionyl chloride for cyclization or activation (as seen in analogous thiazole syntheses) .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic or heterocyclic substituents .
  • Characterization of intermediates via melting points, IR, and NMR to confirm structural integrity .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the thiazole ring environment, trifluoromethyl group (δ110120δ \sim110-120 ppm for 19^{19}F NMR), and 1,3-dioxane protons (distinct splitting patterns) .
  • Elemental Analysis : Experimental vs. calculated C/H/N percentages validate purity .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable): Resolves bond angles and dihedral angles between the thiazole and dioxane rings .

Q. What preliminary biological activities are associated with structurally related thiazole derivatives?

  • Methodological Answer : While direct data on this compound is limited, analogs with trifluoromethyl-thiazole motifs show:

  • Antimicrobial Activity : Testing against Gram-positive/negative bacteria and fungi via broth microdilution assays (e.g., MIC values) .
  • Enzyme Inhibition : Molecular docking studies suggest interactions with targets like α-glucosidase or cytochrome P450, validated by in vitro enzymatic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer : Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethers (THF) may enhance cyclization .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnCl₂ for dioxane formation) can accelerate key steps .
  • Temperature Control : Lower temperatures (~0–25°C) minimize side reactions during trifluoromethylation, while higher temps (~80–100°C) promote cyclization .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts or elemental analysis discrepancies) be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 1^1H NMR with DFT-calculated chemical shifts to identify anomalies .
  • Isotopic Labeling : Use 15^{15}N or 19^{19}F labeling to trace unexpected peaks in complex spectra .
  • Alternative Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., α-glucosidase). Pose validation via RMSD clustering ensures reproducibility .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and hydrogen-bond dynamics .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing CF₃) with bioactivity using descriptors like logP and electronegativity .

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